molecular formula C13H18FNO4 B1262422 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide

2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide

Cat. No. B1262422
M. Wt: 271.28 g/mol
InChI Key: HSFWXMXVUGUCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide is a dimethoxybenzene.

Scientific Research Applications

Hepatitis C Virus Inhibition

A novel series of selective hepatitis C virus (HCV) NS5B polymerase inhibitors, which include derivatives of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide, demonstrate improved in vitro potency against HCV. These compounds bind in a distinct manner in the palm domain of NS5B, suggesting their potential as non-nucleoside inhibitors targeting the HCV polymerase (Cheng et al., 2010).

Tumor Imaging and Therapy

Certain benzamide derivatives related to 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide have been studied for their potential in imaging and therapy of tumors. For instance, compounds with high affinity and selectivity for the sigma2-receptor are used for identifying tumors in vivo, potentially aiding in the diagnosis and treatment of cancer (Rowland et al., 2006).

Investigation of Molecular Interactions

The molecule has also been utilized in studies focusing on molecular interactions and structure-activity relationships. For example, research on the effects of fluorine substitution in benzamides and the resulting impact on molecular properties and interactions provides insights into the design of more effective pharmaceutical compounds (Pero et al., 1977).

Development of Novel Therapeutic Agents

Research has been conducted on derivatives of this compound for the development of new therapeutic agents. For instance, novel boron-containing molecules related to this compound have shown potent activity against Trypanosoma brucei, the causative agent of African trypanosomiasis, demonstrating the potential of these derivatives in treating parasitic infections (Nare et al., 2010).

PET Imaging of Solid Tumors

Fluorine-containing benzamide analogs, similar to the molecule , have been synthesized and evaluated for their potential in PET imaging of solid tumors. These studies aim to develop more effective diagnostic tools for cancer (Tu et al., 2007).

properties

Product Name

2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide

Molecular Formula

C13H18FNO4

Molecular Weight

271.28 g/mol

IUPAC Name

2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide

InChI

InChI=1S/C13H18FNO4/c1-13(2,7-16)15-12(17)8-5-10(18-3)11(19-4)6-9(8)14/h5-6,16H,7H2,1-4H3,(H,15,17)

InChI Key

HSFWXMXVUGUCRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC(=C(C=C1F)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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